N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide
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Overview
Description
N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenyl group, which is a benzene ring attached to the piperidine ring through a carbamoyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-hydroxypiperidine with a phenyl isocyanate derivative to form the carbamoyl intermediate. This intermediate is then reacted with N-methylprop-2-enamide under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carbamoyl linkage can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an amine .
Scientific Research Applications
N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound may target key proteins involved in cell signaling pathways, such as kinases and transcription factors, leading to the disruption of cellular processes essential for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds containing the 4-hydroxypiperidine group, which have shown antiproliferative activity against cancer cell lines.
Indole Derivatives: Known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-17(23)19(2)12-16(22)18-13-4-6-14(7-5-13)20-10-8-15(21)9-11-20/h3-7,15,21H,1,8-12H2,2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLEDCDJSHJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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